Boc-thr-onp

Descripción general

Descripción

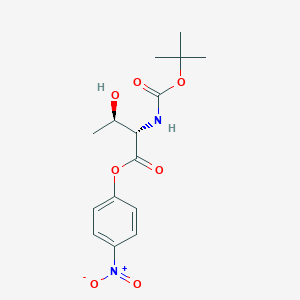

Boc-thr-onp, also known as tert-butoxycarbonyl-L-threonine p-nitrophenyl ester, is a compound widely used in peptide synthesis. It is a derivative of threonine, an essential amino acid, and is often employed as an activated ester in peptide coupling reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a p-nitrophenyl (ONp) ester group, which facilitate its use in various synthetic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-thr-onp is typically synthesized through the esterification of Boc-protected threonine with p-nitrophenol. The reaction involves the activation of the carboxyl group of Boc-threonine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the addition of p-nitrophenol . The reaction is usually carried out in an anhydrous solvent like dichloromethane or dimethylformamide (DMF) under mild conditions to prevent the decomposition of the Boc group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .

Análisis De Reacciones Químicas

Types of Reactions

Boc-thr-onp primarily undergoes nucleophilic substitution reactions due to the presence of the activated ester group. The p-nitrophenyl ester is highly reactive towards nucleophiles, making it an excellent candidate for peptide bond formation .

Common Reagents and Conditions

Nucleophiles: Amines, particularly the free α-amino group of amino acids or peptides.

Conditions: The reactions are typically carried out in anhydrous solvents such as DMF or dichloromethane, often at room temperature or slightly elevated temperatures to enhance reaction rates.

Major Products

The primary product of the reaction between this compound and an amine is a peptide bond, resulting in the formation of a new peptide or peptide intermediate. The p-nitrophenol byproduct is usually removed through extraction or precipitation .

Aplicaciones Científicas De Investigación

Peptide Synthesis

The primary application of Boc-thr-onp is in the synthesis of peptides. The Boc group protects the amino group during the coupling reactions, while the nitrophenyl ester facilitates the formation of amide bonds with other amino acids. This dual functionality allows for efficient and selective peptide synthesis.

Biological Applications

While this compound itself does not exhibit direct biological activity, peptides synthesized using this compound can possess various biological functions based on their sequence and structure.

Drug Development

Peptides derived from this compound are explored for their potential as therapeutic agents. For instance, certain peptides may act as hormone analogs or enzyme inhibitors, contributing to drug discovery efforts.

Vaccine Development

Peptides synthesized from this compound can be used in vaccine formulations. They may serve as epitopes that elicit immune responses, thus playing a role in immunology research.

Material Science

This compound is also utilized in material science for developing peptide-based materials. These materials can be employed in various applications such as drug delivery systems and biomaterials.

Biodegradable Polymers

Peptide sequences synthesized using this compound can be incorporated into biodegradable polymers, enhancing their biocompatibility and functionality for medical applications.

Case Study: Synthesis of Antimicrobial Peptides

A study demonstrated the use of this compound in synthesizing antimicrobial peptides that exhibited significant activity against various bacterial strains. The peptides were constructed using solid-phase peptide synthesis (SPPS) techniques, showcasing the versatility of this compound in generating bioactive compounds.

Case Study: Development of Peptide Vaccines

Research involving peptide vaccines utilized this compound to create specific epitopes that triggered robust immune responses in animal models. These findings highlight the potential of peptides synthesized from this compound in vaccine development.

Mecanismo De Acción

The mechanism of action of Boc-thr-onp involves the activation of the carboxyl group of Boc-threonine through the formation of an activated ester with p-nitrophenol. This activated ester is highly reactive towards nucleophiles, allowing for efficient peptide bond formation. The Boc group serves as a protecting group for the amino group of threonine, preventing unwanted side reactions during the coupling process .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-thr-onp: Another commonly used protecting group in peptide synthesis, where Fmoc (9-fluorenylmethyloxycarbonyl) is used instead of Boc.

Cbz-thr-onp: Uses the carbobenzoxy (Cbz) protecting group, which is more stable under certain conditions but requires stronger deprotection methods.

Uniqueness

Boc-thr-onp is unique due to its balance of stability and reactivity. The Boc group provides sufficient protection for the amino group while being easily removable under mild acidic conditions. This makes this compound particularly suitable for use in peptide synthesis where mild deprotection conditions are preferred .

Actividad Biológica

Boc-threonine (Boc-Thr) derivatives, particularly Boc-thr-onp, have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of threonine, featuring a tert-butyloxycarbonyl (Boc) protecting group. The chemical formula is . The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various biological applications.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antibacterial Properties : Studies have demonstrated that Boc-Thr derivatives possess antibacterial effects against various strains of bacteria. For instance, Boc-WW-OMe and Boc-FW-OMe dipeptides showed significant antibacterial activity, suggesting that this compound may share similar properties .

- Alkylation Reactions : Boc-Thr(tBu)-OH has been identified as an effective ligand in Pd(II)-catalyzed ortho-C–H alkylation reactions. This reaction demonstrates the compound's ability to enhance reactivity in organic synthesis .

- Potential in Drug Development : The structural modifications provided by the Boc group allow for the development of novel therapeutic agents. For example, studies on ligand acceleration effects indicate that this compound can improve the selectivity and yield of specific drug candidates during synthesis .

1. Antibacterial Activity Study

A study investigated the antibacterial efficacy of various Boc-protected amino acids, including this compound. The results indicated that these compounds could inhibit bacterial growth effectively. The minimal inhibitory concentration (MIC) values were assessed against common pathogens:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| Boc-WW-OMe | S. aureus | 16 |

| Boc-FW-OMe | P. aeruginosa | 64 |

These findings suggest that this compound has potential as a lead compound for developing new antibacterial agents.

2. Ligand Optimization in Organic Synthesis

In a series of experiments aimed at optimizing ligand performance in C–H alkylation reactions, Boc-Thr(tBu)-OH was compared with other amino acid ligands. The study highlighted that:

Propiedades

IUPAC Name |

(4-nitrophenyl) (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O7/c1-9(18)12(16-14(20)24-15(2,3)4)13(19)23-11-7-5-10(6-8-11)17(21)22/h5-9,12,18H,1-4H3,(H,16,20)/t9-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURWBXFMOUSMJX-SKDRFNHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.